2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-3-8-14-13(9-10)15(16(19)21)18(24-14)20-17(22)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGHGMDSQAVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further modified to obtain the desired compound through a series of reactions, including amidation and methylation.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
4-Substituted benzo[b]thiophene-2-carboxamidines: Structurally related compounds with potential biological activities.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Another thiophene derivative with distinct chemical properties.
Uniqueness
2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both amide and methoxy functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
The compound 2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative belonging to the class of benzothiophene carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic and antimicrobial properties. The following sections will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.43 g/mol . The structure features a benzothiophene core substituted with a methoxybenzamide group, which is hypothesized to contribute to its biological activity.
Analgesic Activity
Research has demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant analgesic effects. A study utilizing the "hot plate" method on mice indicated that compounds similar to this compound showed analgesic activity surpassing that of standard analgesics such as metamizole . This suggests that the compound may interact with pain pathways or receptors effectively.
Antimicrobial Activity
In addition to analgesic properties, there are indications that this compound may possess antimicrobial effects. A related study focused on various substituted benzothiophene derivatives found promising antimicrobial activity against a spectrum of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
While the precise mechanisms underlying the biological activity of this compound remain to be fully elucidated, it is hypothesized that the compound may act on specific receptors involved in pain modulation and microbial inhibition. The structural features of the compound likely facilitate interactions with biological targets such as opioid receptors or bacterial enzymes.
Q & A
Basic Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on the IUPAC structure ( ). For example:
- The methoxy group (OCH3) at position 4 of the benzamido moiety appears as a singlet (~δ 3.8 ppm in 1H NMR).
- The tetrahydrobenzo[b]thiophene ring protons exhibit splitting patterns consistent with a cyclohexene-like environment (δ 1.5–2.8 ppm).
- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (344.43 g/mol) via high-resolution MS to match the molecular formula (C18H20N2O3S) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or proteases due to the amide and benzothiophene moieties, which are common pharmacophores in enzyme inhibitors.
- Cytotoxicity Screening : Use MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the compound’s potential for hydrogen bonding (amide groups) .
Q. What synthetic routes are feasible for benzothiophene derivatives analogous to this compound?
- Methodological Answer :
- Key Steps :
Cyclization : Use Lawesson’s reagent or elemental sulfur to form the benzothiophene core from diketone precursors.
Amide Coupling : Employ EDC/HOBt or DCC for conjugating 4-methoxybenzoic acid to the thiophene scaffold .
- Table: Common Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Lawesson’s reagent, toluene, reflux | Use anhydrous conditions to avoid hydrolysis |
| Amidation | EDC, HOBt, DMF, RT | Pre-activate carboxylic acid for higher efficiency |
Advanced Questions
Q. How can SHELX software resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Data Twinning : Use
TWINandBASFcommands in SHELXL to refine twin fractions and resolve overlapping reflections . - Hydrogen Bonding Analysis : Validate interactions via SHELXH’s hydrogen placement tools and cross-reference with graph-set analysis ( ). For example:
- Identify R₂²(8) motifs in the crystal lattice to confirm dimeric arrangements .
- Validation : Compare final R-factors (<5% for high-resolution data) and check ADDSYM in PLATON to detect missed symmetry .
Q. What strategies optimize reaction yields during amide bond formation in this compound’s synthesis?
- Methodological Answer :
- Catalyst Selection : Use DMAP or pyridine to accelerate acylation ().
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the amine group.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and quench unreacted reagents with aqueous washes .
Q. How are hydrogen bonding patterns analyzed to predict crystal packing behavior?
- Methodological Answer :
- Graph-Set Analysis : Classify interactions (e.g., N–H···O=C as D(2) donors) using Mercury or CrystalExplorer.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder and validate hydrogen bond geometries ( ).
- Energy Frameworks : Compute interaction energies (e.g., via CE-B3LYP) to rank stabilizing forces in the lattice .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Methodological Answer :
- Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) and DMSO/water mixtures.
- Computational Adjustments : Use COSMO-RS models with corrected dielectric constants for the tetrahydrothiophene ring .
- Table: Solubility Determination Workflow
| Method | Conditions | Key Parameters |
|---|---|---|
| HPLC | C18 column, 30% acetonitrile | Retention time vs. calibration curve |
| Gravimetric | Saturated solution, 25°C | Mass difference after filtration |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
